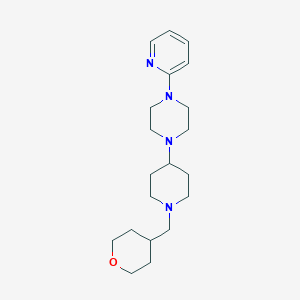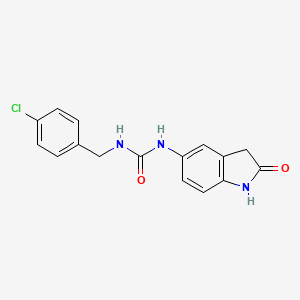
1-(4-Chlorobenzyl)-3-(2-oxoindolin-5-yl)urea
カタログ番号 B2764120
CAS番号:
1170827-67-4
分子量: 315.76
InChIキー: RDNFHDKOBHXEKE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorobenzyl)-3-(2-oxoindolin-5-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CBIU and has a molecular formula of C17H14ClN3O2.
科学的研究の応用
Synthetic Methods and Chemical Reactions
- Synthesis and Reactions with Anthranilic Acid Derivatives : One study explores the reactions of anthranilic acid derivatives with 3‐chloropropyl isocyanate, leading to compounds with potential for further chemical manipulation and study in medicinal chemistry and materials science (Papadopoulos, 1984).
Antioxidant Properties and Spectroscopic Elucidation
- Asymmetric Bis-Isatin Derivatives : A study reports the design, synthesis, and characterization of novel asymmetric bis-isatin derivatives containing urea/thiourea moiety. These compounds were investigated for their antioxidant properties, showing varied activities based on their structural differences (Yakan et al., 2021).
Mechanistic Studies in Chemistry
- Chemistry of Urea with Acyloins and Diacetyl : Research on the chemistry of urea and its reactions with acyloins and diacetyl provides insights into potential mechanistic pathways and the formation of novel cyclic compounds, which can have implications in synthetic and medicinal chemistry (Butler & Hussain, 1981).
Synthesis of Urea Derivatives
- Efficient Method for Synthesis : A study presents a simple and efficient method for the synthesis of 1-((aryl)(2-oxoindolin-3-yl)methyl)urea and thiourea derivatives. This methodology could be significant for developing pharmaceuticals or materials with specific properties (Yan et al., 2014).
Urea-Fluoride Interaction
- Proton Transfer Mechanisms : The interaction between urea derivatives and fluoride ions highlights complex hydrogen bonding and proton transfer mechanisms, which could be relevant in understanding biological processes or designing novel catalysts (Boiocchi et al., 2004).
Potential Anticancer Agents
- Synthesis and In Vitro Assay : Compounds related to 1-(4-Chlorobenzyl)-3-(2-oxoindolin-5-yl)urea have been synthesized and evaluated for their cytotoxicity against human adenocarcinoma cells, indicating their potential as anticancer agents (Gaudreault et al., 1988).
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(2-oxo-1,3-dihydroindol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c17-12-3-1-10(2-4-12)9-18-16(22)19-13-5-6-14-11(7-13)8-15(21)20-14/h1-7H,8-9H2,(H,20,21)(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNFHDKOBHXEKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)NCC3=CC=C(C=C3)Cl)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-(2-oxoindolin-5-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

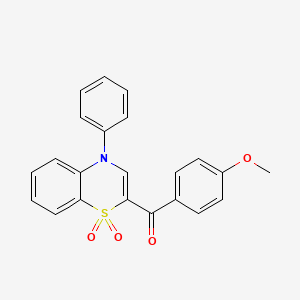
![2-imino-10-methyl-5-oxo-N,1-bis(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2764039.png)
![3,4-dimethyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2764043.png)

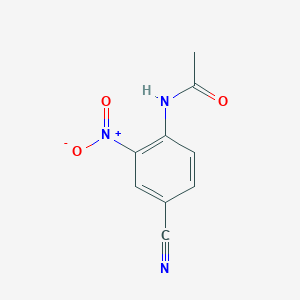
![N-[2-Hydroxy-1-(2,4,6-trimethylphenyl)ethyl]prop-2-enamide](/img/structure/B2764050.png)
![1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2764051.png)
![(6-Chloro-8-methylimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B2764052.png)


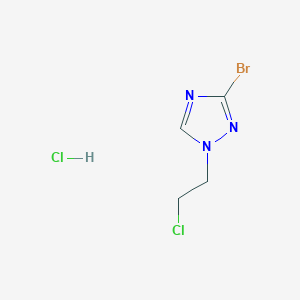
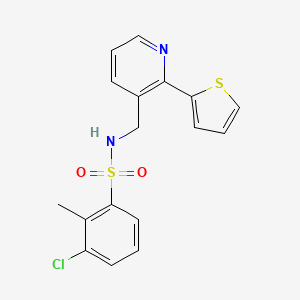
![2-Cyclopropyl-5-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2764057.png)
